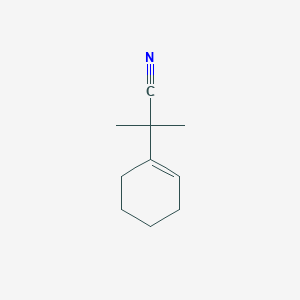

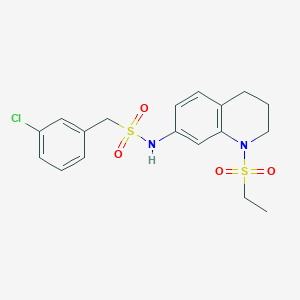

N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and their properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves the formation of hydrogen bonds and the use of various catalysts and reaction conditions. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, indicating that similar methods could potentially be applied to the synthesis of N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide . Additionally, the synthesis of other related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, involved acylation reactions and microwave-assisted protocols, suggesting that a combination of these methods might be relevant for the target compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of hydrogen bonding and specific conformations. For instance, the crystal structure of a related compound revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar . These structural insights are crucial for understanding the molecular geometry and potential reactivity of N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their functional groups and molecular interactions. The presence of hydrogen bonds, as seen in the N-(benzo[d]thiazol-2-yl) acetamides, suggests that similar hydrogen bonding patterns might influence the reactivity of the target compound . Moreover, the biological screening of related compounds against various enzymes indicates that the acetamide moiety can interact with biological targets, which may also be true for N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides, for example, are determined by the nature of the substituents and the hydrogen bonding interactions . Similarly, the hypoglycemic activity of certain acetamide derivatives in animal models suggests that the target compound may also possess biological activity, which is a significant aspect of its chemical properties .

Applications De Recherche Scientifique

Antimicrobial Activity

Research on rhodanine-3-acetic acid derivatives, a structurally related group, demonstrates potential antimicrobial properties against a range of bacteria, mycobacteria, and fungi. These compounds, including amides and esters, showed significant activity, particularly against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Activity

Another study on a novel synthesized compound closely related to the query, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), demonstrated potent antitumor activity against various cancer cells in vitro. The compound caused cell cycle arrest and induced apoptosis in human hepatocellular carcinoma cells, highlighting its potential as a therapeutic agent for malignancies (Wu et al., 2009).

Anti-Salmonella Typhi Activity

A study synthesizing new 2-amino-1,3,4-oxadiazole derivatives and evaluating their antibacterial activity against Salmonella typhi identified compounds with significant activity. This research contributes to the development of new antibacterial agents targeting specific pathogens (Salama, 2020).

Antioxidant Activity

Research on pyrazole-acetamide derivatives revealed their antioxidant activities. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed significant antioxidant properties, indicating potential applications in combating oxidative stress-related diseases (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-6-3-2-5-12(14)11-18-17(20)10-13-9-15(22-19-13)16-7-4-8-23-16/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTVVFHTPFKING-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(2-(phenylsulfonyl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2556435.png)

![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)

![1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone](/img/structure/B2556443.png)

![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)

![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)

![1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2556455.png)